N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]furan-2-carboxamide is an organic compound notable for its complex structure and potential applications in scientific research. This compound belongs to the family of bioactive small molecules and is characterized by the presence of a furan carboxamide moiety linked to a thiazole derivative through a carbamothioyl group. Its molecular formula is and its molecular weight is approximately 329.4 g/mol. The compound has garnered interest due to its potential biological activities, including antiviral properties, making it a subject of investigation in medicinal chemistry and pharmacology .
The synthesis of N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]furan-2-carboxamide typically involves several key steps:
The reaction conditions are critical for optimizing yield and purity. Common reagents include thionyl chloride for activating the thiourea and solvents like ethanol for recrystallization processes. Reaction temperatures and times are typically optimized based on the specific reagents used to ensure complete conversion and minimize side reactions .
The molecular structure of N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]furan-2-carboxamide features a thiazole ring connected to a phenyl group and a furan carboxamide moiety. The compound's structural characteristics include:
The compound's crystal structure has been analyzed, revealing key geometric parameters such as bond lengths and angles that define its conformation. For instance, intramolecular hydrogen bonding plays a significant role in stabilizing the structure .
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]furan-2-carboxamide can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and palladium catalysts for reduction processes. Reaction conditions such as temperature and solvent choice are crucial for achieving desired outcomes .
The mechanism of action for N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]furan-2-carboxamide involves its interaction with biological targets at the molecular level:
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]furan-2-carboxamide exhibits several notable physical properties:
The compound's chemical properties include:
Relevant data on melting points, boiling points, and spectral properties (such as NMR or IR spectra) would further characterize this compound but require specific experimental data not provided in the sources reviewed .
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]furan-2-carboxamide has several scientific applications:
Research continues into expanding its applications across various fields, including pharmaceuticals and materials science .
Heterocyclic carbamothioyl-carboxamide derivatives represent a strategically important class of bioactive molecules in medicinal chemistry, characterized by the integration of nitrogen-, sulfur-, and oxygen-containing heterocyclic scaffolds with thiourea and amide functionalities. These compounds leverage synergistic interactions between their hybrid heterocyclic cores and the hydrogen-bonding capabilities of carbamothioyl (–NH–C(=S)–NH–) and carboxamide (–C(=O)–NH–) groups. The structural versatility of these derivatives enables precise modulation of physicochemical properties (e.g., solubility, logP) and target binding affinity, positioning them as privileged scaffolds for drug discovery against diverse pathological targets [1] [5]. Within this chemical space, N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]furan-2-carboxamide exemplifies a rationally designed furan-thiazole hybrid with dual carboxamide and carbamothioyl linkers, offering multidimensional interactions with biological macromolecules.
Furan-thiazole hybrids constitute a structurally distinct subclass of heterocyclic compounds characterized by covalent integration of furan (oxygen-containing 5-membered ring) and thiazole (sulfur- and nitrogen-containing 5-membered ring) moieties. These hybrids are classified based on:
Table 1: Structural Components of N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]furan-2-carboxamide
Component | Structural Role | Pharmacophoric Contribution |
---|---|---|
4-Phenylthiazole | Core heterocycle | Enhances lipophilicity and π-stacking with biomacromolecules; modulates electron density |
Furan-2-carboxamide | Electrophilic warhead | Provides H-bond acceptor/donor sites (C=O, NH); influences cellular permeability |
Carbamothioyl (–NH–C(=S)–NH–) | Spacer/linker | Chelates metals; forms strong H-bonds; enhances binding to enzymes/receptors |
Composite Structure | Hybrid framework (C~17~H~14~N~3~O~2~S~2~) | Combines hydrogen bonding, metal coordination, and hydrophobic interactions |
The specific molecular architecture of N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]furan-2-carboxamide (SMILES: CCCC1=C(N=C(S1)NC(=O)C2=CC=CO2)C3=CC=CC=C3
) features:
The carbamothioyl and carboxamide functional groups confer distinct and complementary pharmacological properties to heterocyclic hybrids:
Metabolic Stability: Compared to carbonyl analogs, thiocarbonyls exhibit slower hydrolysis, prolonging biological half-life.
Carboxamide (–C(=O)–NH–) Group:
In furan-thiazole hybrids like N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]furan-2-carboxamide, these groups synergize to enhance membrane permeability, target selectivity, and multi-target engagement—key attributes observed in anticancer and antimicrobial carboxamide derivatives [1] [6].
The rational design of thiazole-furan hybrids evolved through three key phases:
Phase 1: Natural Product-Inspired Designs (Pre-2000s)Early work focused on isolating or mimicking natural furan/thiazole-containing compounds (e.g., bacitracin, bleomycin). Simple hybrids like 2-(furan-2-yl)thiazol-4-amines were synthesized via Hantzsch thiazole cyclization, but exhibited modest bioactivity [4].
Phase 2: Functionalization and Lead Optimization (2000–2020)Advances introduced pharmacophore appendages:
Complexation: Lanthanide(III) complexes of furan-carboxamide thioureas demonstrated amplified antibacterial effects against S. aureus and E. coli via metal-assisted DNA intercalation [7].
Phase 3: Contemporary Hybrid Architectures (2020–Present)Current strategies emphasize:
Table 2: Evolution of Key Furan-Thiazole Hybrids with Carboxamide/Carbamothioyl Motifs
Compound Class | Structural Features | Biological Activity | Advancement Over Previous Gen |
---|---|---|---|
Early Hybrids (e.g., 2-(Furan-2-yl)thiazole-4-carboxylic acid) | Direct C-linkage; minimal substitution | Weak antimicrobial (MIC > 100 µg/mL) | Proof-of-concept |
Optimized Hybrids (e.g., 4,6-Difluoro-benzothiazole carboxamides) | Halogenation; flexible carboxamide linker | Anti-norovirus (EC~50~ = 5.6 µM) [6] | 8-fold potency increase |
Bridged Hybrids (e.g., N-(4-phenylthiazol-2-yl)-carbamothioyl furan-2-carboxamide) | Thiourea spacer; phenylthiazole; unsubstituted furan | Anticancer (in silico PI3Kα binding); antibacterial (Ln-complexes) [3] [7] | Dual functionality; metal coordination capability |
Advanced Hybrids (e.g., 3,5-Dibromo-thiophene-4,6-difluoro-benzothiazole) | Halogenated heterocycles; rigidified carboxamide | Anti-norovirus (EC~50~ = 0.53 µM) [6] | 70-fold potency vs. first-gen; target selectivity |
The trajectory underscores a shift toward spacer-integrated, multi-heterocyclic systems with tunable electronic profiles. N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]furan-2-carboxamide exemplifies this trend, leveraging its thiourea bridge to unify the bioactive thiazole and furan units into a single pharmacophoric entity [3] [7].
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7